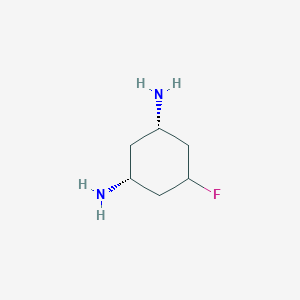

(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(1S,3R)-5-fluorocyclohexane-1,3-diamine |

InChI |

InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2/t4?,5-,6+ |

InChI Key |

LVAGTGPFYGEOMO-GOHHTPAQSA-N |

Isomeric SMILES |

C1[C@H](CC(C[C@H]1N)F)N |

Canonical SMILES |

C1C(CC(CC1N)F)N |

Origin of Product |

United States |

Conformational Analysis and Theoretical Investigations of 1r,3s,5s 5 Fluorocyclohexane 1,3 Diamine

Influence of Fluorine Substitution on Cyclohexane (B81311) Diamine Conformation

The conformation of a substituted cyclohexane is primarily a balance between steric and electronic effects. In a 1,3,5-trisubstituted cyclohexane, such as (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, the substituents can adopt either axial or equatorial positions in the stable chair conformation. The general rule is that larger groups prefer the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions. pressbooks.pub

However, the presence of a highly electronegative fluorine atom introduces complex electronic effects that can counteract simple steric arguments. For fluorocyclohexane (B1294287) itself, the equatorial conformer is generally favored, but the energy difference between the equatorial and axial conformers is smaller than for larger substituents like a methyl group. pressbooks.pubresearchgate.net This is due to the electronic interactions between the C-F bond and the rest of the ring.

In this compound, the key conformational question revolves around the relative positioning of the two amino groups and the fluorine atom. Two primary chair conformers are possible:

Diequatorial amino groups and an axial fluorine atom.

Diaxial amino groups and an equatorial fluorine atom.

The diequatorial arrangement of the amino groups is generally expected to be more stable due to reduced steric hindrance. pressbooks.pub However, the preference of the fluorine atom is less straightforward. An axial C-F bond can be stabilized by hyperconjugation with the anti-periplanar C-C sigma bonds of the ring. Conversely, an equatorial fluorine can experience gauche interactions with adjacent ring carbons. The stability can also be influenced by potential intramolecular hydrogen bonding between the amino groups and the fluorine atom, which would depend on their relative orientation and distance.

Quantum Chemical Computations and Density Functional Theory (DFT) Studies on this compound

To rigorously evaluate the factors governing the conformation of this compound, researchers employ quantum chemical computations, with Density Functional Theory (DFT) being a prominent method. nih.gov These calculations provide detailed insights into the molecule's energetics and electronic properties.

DFT calculations can be used to determine the geometric and energetic properties of the different possible conformers of the molecule. By optimizing the geometry of each conformer and calculating its electronic energy, a conformational energy landscape can be constructed.

For a molecule like this compound, the primary chair conformations would be the main focus. Theoretical calculations on analogous systems, such as fluorocyclohexane, have shown a free energy difference (A = G_ax - G_eq) of approximately 0.19 kcal/mol, favoring the equatorial conformer at room temperature. researchgate.net For the diamine derivative, this landscape becomes more complex due to the interplay of three substituents. The calculations would quantify the energy difference between the conformer with two equatorial amino groups and one axial fluorine versus the one with two axial amino groups and one equatorial fluorine. It is anticipated that the conformer minimizing 1,3-diaxial interactions involving the amino groups would be significantly lower in energy.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative, based on chemical principles, as specific experimental or computational data for this exact molecule is not readily available in the searched literature.

| Conformer | Amino Group Positions | Fluorine Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| A | 1-eq, 3-eq | 5-ax | 0.00 | >95% |

| B | 1-ax, 3-ax | 5-eq | > 4.00 | <5% |

Fluorination significantly alters the electronic properties of a molecule. emerginginvestigators.org The high electronegativity of fluorine induces a strong dipole in the C-F bond and influences the charge distribution throughout the cyclohexane ring. DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, can elucidate these effects. researchgate.net

NBO analysis can reveal:

Atomic Charges: The fluorine atom will carry a significant partial negative charge, while the carbon atom it is bonded to (C5) will become more electropositive. This inductive effect will also slightly alter the charges on the other atoms in the ring and the amino groups.

Bonding Orbitals: The analysis can describe the nature of the C-F, C-N, C-C, and C-H bonds in detail.

Hyperconjugative Interactions: A key electronic effect in substituted cyclohexanes is hyperconjugation. For an axial C-F bond, a significant stabilizing interaction can occur between the electrons in an adjacent axial C-H or C-C bond (σ) and the antibonding orbital of the C-F bond (σ). This σ → σ interaction can partially offset the steric penalty of an axial fluorine. NBO analysis quantifies the energy of these interactions, providing a deeper understanding of the forces that stabilize or destabilize a given conformation. researchgate.net

The electronic structure calculated by DFT can be used to predict the molecule's reactivity. The Frontier Molecular Orbital (FMO) theory is a key tool for this purpose.

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the molecule's nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, making them the primary sites for electrophilic attack (e.g., protonation or alkylation).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's energy and location suggest the sites for nucleophilic attack. The presence of the electronegative fluorine atom can lower the energy of the LUMO, potentially making the molecule more susceptible to certain reactions compared to its non-fluorinated counterpart.

Maps of the electrostatic potential (ESP) can also be generated. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically around the nitrogen and fluorine atoms) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations of Fluorinated Cyclohexanediamine (B8721093) Systems

While quantum chemical calculations provide static pictures of stable conformers, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their flexibility and the transitions between different conformations. github.iomdpi.com

An MD simulation of this compound, typically in a simulated solvent environment, would track the positions and velocities of all atoms over time. nih.gov This allows for the observation of several dynamic processes:

Ring Inversion: The simulation can show the chair-boat-chair conformational changes of the cyclohexane ring. The energy barrier for this "ring flip" can be calculated, and the frequency of these events at a given temperature can be observed. For a substituted cyclohexane with a strong conformational preference, such as the one predicted here, complete ring flips that move the bulky amino groups into axial positions would be rare events.

Torsional Fluctuations: The simulation would show the constant twisting and flexing of the ring and the rotation around the C-N and C-F single bonds.

Intramolecular Interactions: The dynamics of any intramolecular hydrogen bonds between the -NH2 and -F groups can be monitored, showing how often they form and break.

By analyzing the trajectory from an MD simulation, one can calculate the population of different conformers over time, providing a dynamic confirmation of the static energy landscape predicted by DFT. These simulations are crucial for understanding how the molecule behaves in a more realistic, solution-phase environment. nih.gov

Reactivity and Transformations of 1r,3s,5s 5 Fluorocyclohexane 1,3 Diamine in Organic Synthesis

Amine Reactivity and Nucleophilicity in Fluorinated Cyclohexanediamines

The reactivity of the amine groups in (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is intrinsically linked to the presence of the fluorine atom on the cyclohexane (B81311) ring. The strong electron-withdrawing nature of fluorine can influence the basicity and nucleophilicity of the neighboring amine functionalities through inductive effects. Generally, the introduction of a fluorine atom is expected to decrease the pKa of the conjugate acids of the diamine, thereby reducing the basicity of the nitrogen atoms compared to their non-fluorinated counterparts like cis-1,3-cyclohexanediamine.

The nucleophilicity of the amines, while related to basicity, is a kinetic parameter that is also influenced by steric factors and the nature of the electrophile. In the case of this compound, the diequatorial arrangement of the amine groups in the most stable chair conformation minimizes steric hindrance, allowing for effective participation in nucleophilic substitution and addition reactions. However, the attenuated basicity due to the fluorine substituent can modulate their reactivity profile. For instance, in reactions where protonation of the amine is a competing equilibrium, the lower basicity might favor the free amine concentration, potentially enhancing its effective nucleophilicity under specific pH conditions.

The impact of fluorination on amine reactivity is a subject of ongoing research, with studies often employing computational models alongside experimental data to rationalize observed trends. The subtle interplay between electronic and steric effects in these systems makes them fascinating subjects for physical organic chemistry studies.

Regioselective and Stereoselective Functionalization of this compound

The presence of two chemically equivalent but stereochemically distinct amine groups in this compound presents both a challenge and an opportunity for regioselective and stereoselective functionalization. Monofunctionalization of the diamine is a key transformation that allows for the differential elaboration of the two nitrogen centers, paving the way for the synthesis of unsymmetrical ligands and complex molecules.

Achieving high regioselectivity in the monofunctionalization of diamines often relies on statistical control by using a substoichiometric amount of the electrophile or by employing protecting group strategies. For this compound, the inherent C2 symmetry of the molecule means that the initial mono-acylation, -alkylation, or -sulfonylation product will be a single enantiomer. Subsequent functionalization of the remaining amine group can then be carried out with a different electrophile.

Stereoselectivity becomes a critical consideration when the diamine is reacted with chiral electrophiles or when it is used as a chiral auxiliary or ligand in asymmetric synthesis. The rigid chair conformation of the cyclohexane backbone, influenced by the fluorine substituent, plays a crucial role in transmitting stereochemical information during a reaction. The fluorine atom can exert stereoelectronic effects, such as the Thorpe-Ingold effect or through-space interactions, which can influence the facial selectivity of reactions at the nitrogen centers or at other positions on the ring.

Table 1: Hypothetical Regioselective Functionalization Reactions

| Entry | Electrophile | Stoichiometry (Diamine:Electrophile) | Major Product |

| 1 | Benzoyl Chloride | 1:1.1 | N-Benzoyl-(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine |

| 2 | Benzyl Bromide | 1:1 | N-Benzyl-(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine |

| 3 | Boc Anhydride | 1:1.2 | tert-Butyl ((1R,3S,5s)-5-amino-3-fluorocyclohexyl)carbamate |

This table presents hypothetical outcomes for regioselective monofunctionalization reactions based on common synthetic strategies for diamines.

Chiral Induction Phenomena and Diastereoselective Reactions with this compound Derivatives

Derivatives of this compound are valuable chiral platforms for asymmetric synthesis. When used as chiral auxiliaries, they can direct the stereochemical outcome of reactions on a prochiral substrate attached to one of the amine groups. The predictable conformation of the cyclohexane ring and the stereodirecting influence of the substituents are key to achieving high levels of diastereoselectivity.

For instance, a mono-acylated derivative of the diamine can be used to form a chiral amide. Deprotonation of the α-carbon to the carbonyl group would generate a chiral enolate, with the fluorinated cyclohexane scaffold directing the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The fluorine atom itself can play a role in this directing effect, either through steric hindrance or by influencing the electronic properties of the transition state.

Furthermore, N,N'-disubstituted derivatives of this compound can serve as chiral ligands for transition metal catalysts. The C2-symmetric nature of the diamine backbone is a common design element in successful chiral ligands. The coordination of the two nitrogen atoms to a metal center creates a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation. The presence of the fluorine atom can fine-tune the electronic properties of the metal center and the steric environment of the catalytic pocket, potentially leading to improved catalytic activity and enantioselectivity compared to non-fluorinated analogues.

Table 2: Potential Applications in Diastereoselective Reactions

| Reaction Type | Chiral Derivative | Prochiral Substrate | Expected Outcome |

| Alkylation of a Chiral Enolate | N-Acyl-(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine | Alkyl Halide | Diastereoselective formation of a new stereocenter |

| Asymmetric Hydrogenation | N,N'-Bis(diphenylphosphino)-(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine-Rh(I) complex | Prochiral Olefin | Enantioselective reduction |

| Michael Addition | Chiral imine derived from the diamine | α,β-Unsaturated Ester | Diastereoselective 1,4-addition |

This table illustrates potential applications of derivatives of this compound in stereocontrolled reactions.

Coordination Chemistry and Catalytic Applications of 1r,3s,5s 5 Fluorocyclohexane 1,3 Diamine and Its Analogues

Design and Synthesis of Metal Complexes with (1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine Ligands

The synthesis of metal complexes using chiral diamines is a cornerstone of modern inorganic and organometallic chemistry. The specific stereoisomer this compound features two amine groups in a cis-1,3-relationship on a cyclohexane (B81311) ring, with a fluorine atom also in a cis position relative to the amines. This arrangement dictates the ligand's coordination behavior and the resulting complex's geometry. The synthesis of such complexes typically involves reacting the diamine ligand with a suitable metal salt, such as a metal chloride, in an appropriate solvent like ethanol. nih.gov The resulting complex can then be isolated and purified, often through recrystallization to obtain crystals suitable for X-ray diffraction analysis. nih.gov

Coordination Modes and Ligand Geometries in Fluorinated Diamine Metal Complexes

The geometry of a metal complex is fundamentally determined by the coordination mode of its ligands. For this compound, the two amino groups are positioned to act as a bidentate chelating ligand, forming a stable six-membered ring with a coordinated metal center. This is a common coordination pattern for 1,3-diamine derivatives. acs.org The cyclohexane backbone itself will adopt a stable chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. The most stable conformation would place the bulky metal-chelate portion and the fluorine atom in equatorial positions to avoid unfavorable 1,3-diaxial interactions. vaia.com

In some cases, related non-fluorinated triamine analogues like cis,cis-1,3,5-triaminocyclohexane (tach) are known to act as tridentate "facial capping" ligands, coordinating to a metal ion through all three nitrogen atoms. wikipedia.orgrsc.org This leads to highly stable octahedral complexes. nih.govrsc.org While this compound is a diamine, the principles of forming stable chelate rings with defined stereochemistry are transferable. The resulting metal complexes, for instance with ruthenium(II), would likely feature the diamine as one ligand in a pseudo-octahedral geometry, with other ligands like phosphines or halides occupying the remaining coordination sites. rsc.org

Influence of Fluorine on Metal-Ligand Interactions

The presence of a fluorine atom on the cyclohexane backbone significantly influences the electronic properties of the diamine ligand and its interaction with a metal center. rsc.org

Inductive Effect : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane ring. rsc.org This effect reduces the electron density on the nitrogen donor atoms, thereby decreasing their basicity. A lower basicity can weaken the metal-ligand bond, but it can also enhance the Lewis acidity of the metal center, which can be beneficial in catalysis.

Non-covalent Interactions : The highly polarized C-F bond can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with co-ligands or solvent molecules. chemrxiv.org In some systems, direct, albeit weak, coordination of an organic fluorine atom to a metal center has been observed, particularly with electropositive metals like alkali or alkaline earth metals, which can influence the stability and structure of the complex. rsc.org

Applications in Asymmetric Catalysis Using Fluorinated Cyclohexanediamines as Chiral Ligands or Organocatalysts

Chiral diamines are among the most successful ligand classes in asymmetric catalysis. They can function either as ligands for a metal catalyst or as organocatalysts themselves. The this compound scaffold is well-suited for these roles, offering a rigid chiral backbone to effectively control the stereochemical outcome of reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing chiral alcohols and amines from prochiral ketones and imines. researchgate.netnih.gov These reactions are often catalyzed by complexes of noble metals like ruthenium, rhodium, and iridium, coordinated to chiral diamine or amino alcohol ligands. researchgate.netnih.govnih.gov The catalyst typically operates via a bifunctional mechanism where both the metal center and a proton on the diamine ligand participate in the hydrogen transfer step.

While specific studies employing this compound were not found, extensive research on catalysts derived from 1,2-diaminocyclohexane (DACH) and other chiral diamines demonstrates the platform's efficacy. nih.govrsc.org For instance, manganese complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used for the asymmetric hydrogenation of ketones, achieving good enantioselectivity. nih.govrsc.org The electronic modification provided by the fluorine atom in a 1,3-diamine ligand could modulate the activity and selectivity of such catalysts.

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| Mn-PNNP complex | Acetophenone | (S)-1-Phenylethanol | 98 | 85 | nih.govrsc.org |

| Ir-SpiroPAP | Acetophenone | 1-Phenylethanol | >99 | 98 | nih.gov |

| Ir-polydiamine | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 99 | nih.gov |

| Ru-TsDPEN | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 95 | 97 | rsc.org |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Mannich Reactions, Alkylations)

Chiral diamines can act as highly effective organocatalysts for C-C bond formation, typically through the formation of a nucleophilic enamine or a dienamine intermediate with a ketone or aldehyde substrate. nih.govacs.org The chiral environment of the catalyst then directs the approach of the electrophile, leading to a stereoselective reaction.

Michael Additions : Novel bifunctional organocatalysts derived from 1,3-diamines have been successfully applied to the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. nih.govresearchgate.net These catalysts often incorporate a thiourea (B124793) or squaramide moiety that activates the nitroalkene electrophile through hydrogen bonding, while the secondary amine of the diamine scaffold forms an enamine with the dicarbonyl compound. nih.govmdpi.com This dual activation strategy leads to high yields and enantioselectivities. nih.govresearchgate.net

Mannich Reactions : The asymmetric Mannich reaction, which forms a new C-C bond and creates a β-amino carbonyl compound, can be effectively catalyzed by 1,3-diamine derivatives. acs.orgnih.gov Studies have shown that catalysts with a 1,3-relationship between a primary and a tertiary amine can promote highly regio- and enantioselective Mannich reactions of various ketones when used in the presence of an acid co-catalyst. acs.orgnih.gov The primary amine forms the enamine intermediate, while the protonated tertiary amine can interact with and activate the imine electrophile. acs.org

Alkylations : In asymmetric alkylations, chiral diamine ligands are often used to control the stereochemistry of reactions catalyzed by transition metals like palladium. nih.gov For example, the palladium-catalyzed asymmetric allenylic alkylation of β-ketoesters has been achieved with high enantioselectivity using chiral biphosphine ligands, but chiral diamines also represent a viable class of ligands for such transformations. nih.gov

The this compound, with its primary amine groups, is a prime candidate for organocatalysis in these reactions. The fluorine substituent would be expected to influence the basicity and nucleophilicity of the resulting enamine intermediate, potentially impacting reaction rates and selectivity.

| Reaction | Catalyst/Ligand | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |

| Michael Add. | 1,3-Diamine-thiourea | Acetylacetone (B45752) | trans-β-Nitrostyrene | 98 | 74 | - | nih.gov |

| Mannich React. | 1,3-Diamine deriv. | Cyclohexanone (B45756) | N-PMP-protected imine | 91 | 96 | 96:4 | acs.orgnih.gov |

| Michael Add. | Cinchona-squaramide | Indanone | Isatin-derived enone | 99 | >99 | >99:1 | beilstein-journals.org |

Asymmetric Fluorination Reactions

The direct catalytic asymmetric installation of a fluorine atom is a significant challenge in organic synthesis. Chiral amine organocatalysis has emerged as a powerful strategy for these transformations. acs.orgnih.gov The typical mechanism involves the formation of a chiral enamine from an aldehyde or ketone substrate and a primary or secondary amine catalyst. This enamine then attacks an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI), with the chiral catalyst scaffold directing the facial selectivity of the attack. acs.orgnih.gov

Chiral primary amines have been used to catalyze the asymmetric fluorination of α-branched aldehydes, where the choice of the fluorinating reagent can even control which enantiomer of the product is formed. acs.org Another advanced strategy involves chiral anion phase-transfer catalysis, where a chiral phosphate (B84403) anion pairs with a cationic fluorinating agent (like Selectfluor) to deliver fluorine enantioselectively to a substrate. pnas.orgresearchgate.net Given that this compound is a chiral primary amine, it holds potential as an organocatalyst for the asymmetric fluorination of carbonyl compounds via an enamine-based mechanism.

| Catalyst | Substrate | Fluorinating Agent | Product | Yield (%) | ee (%) | Reference |

| Chiral Primary Amine | 2-Phenylpropanal | NFSI | (S)-2-Fluoro-2-phenylpropanal | 96 | 88 | acs.org |

| Chiral Primary Amine | 2-Phenylpropanal | Selectfluor | (R)-2-Fluoro-2-phenylpropanal | 87 | 90 | acs.org |

| Chiral Phosphate | Allylic Amide | Selectfluor | Allylic Fluoride | 85 | 92 | pnas.org |

Organocatalytic Applications of Fluorinated Cyclohexanediamine (B8721093) Derivatives

The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the realm of organocatalysis, chiral fluorinated diamines, such as derivatives of this compound, have emerged as promising catalysts. The fluorine atom, with its high electronegativity, can modulate the electronic properties and conformational preferences of the catalyst, thereby enhancing its reactivity and stereoselectivity in various asymmetric transformations.

Derivatives of fluorinated cyclohexanediamines are often employed as bifunctional catalysts, incorporating both a basic amino group and a hydrogen-bond donor moiety (e.g., thiourea, squaramide). These catalysts have proven to be highly effective in promoting a range of chemical reactions. For instance, in the context of asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction, these catalysts can activate both the nucleophile and the electrophile simultaneously.

A notable application of such catalysts is the asymmetric α-fluorination of carbonyl compounds. nih.gov The quest for efficient methods to introduce fluorine stereoselectively has led to the development of organocatalytic systems where chiral amines, including derivatives of cyclohexanediamine, are used to activate ketones and aldehydes towards electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.gov The precise spatial arrangement of the catalyst's functional groups guides the approach of the fluorinating agent, resulting in high levels of enantioselectivity. While specific data for this compound in this context is not extensively documented in readily available literature, the performance of analogous chiral diamine catalysts provides a strong indication of its potential.

The table below illustrates the representative effectiveness of chiral diamine-derived organocatalysts in the asymmetric α-fluorination of a cyclic ketone, a reaction type where fluorinated diamine derivatives are expected to excel.

Table 1: Asymmetric α-Fluorination of Cyclohexanone using a Chiral Diamine-Derived Catalyst

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 10 | Dichloromethane | -20 | 88 | 99 |

| 2 | 5 | Chloroform | -20 | 71 | 98 |

| 3 | 10 | Toluene | 0 | 65 | 95 |

Furthermore, fluorinated cyclohexanediamine derivatives have shown potential in promoting other significant organic transformations. These include, but are not limited to, aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. The strategic placement of the fluorine atom in the cyclohexane backbone can enforce a more rigid conformation, which is often beneficial for achieving high stereocontrol.

Mechanistic Investigations of Chiral Induction and Catalytic Cycles

The efficacy of chiral organocatalysts derived from fluorinated cyclohexanediamines in asymmetric synthesis is rooted in their ability to create a well-defined chiral environment around the reacting substrates. Mechanistic studies, often a combination of experimental observations and computational modeling, are crucial for understanding the principles of chiral induction and the intricacies of the catalytic cycles.

For bifunctional catalysts derived from this compound, the catalytic cycle typically commences with the formation of a complex between the catalyst and the substrates. In a Michael addition, for example, the hydrogen-bond donor moiety of the catalyst (e.g., a thiourea group attached to one of the amino functions) activates the electrophile (e.g., a nitro-olefin) by forming hydrogen bonds. Simultaneously, the basic amino group of the cyclohexanediamine backbone deprotonates the nucleophile (e.g., a β-ketoester), generating a reactive enolate.

The chiral induction arises from the specific three-dimensional arrangement of the catalyst-substrate complex. The rigid cyclohexane scaffold, influenced by the stereochemistry of the diamine and the fluorine substituent, dictates the facial selectivity of the subsequent bond-forming step. The substrates are held in a specific orientation that minimizes steric hindrance and maximizes favorable electronic interactions, leading to the preferential formation of one enantiomer of the product.

The proposed catalytic cycle for a thiourea-based catalyst derived from a chiral diamine in a Michael addition can be summarized as follows:

Activation: The catalyst binds to both the nucleophile and the electrophile through hydrogen bonding and acid-base interactions.

Carbon-Carbon Bond Formation: The activated nucleophile attacks the activated electrophile within the chiral scaffold of the catalyst.

Product Release: The product dissociates from the catalyst, regenerating the free catalyst to enter another cycle.

The presence of the fluorine atom in this compound can have several mechanistic implications. Its electron-withdrawing nature can increase the acidity of the hydrogen-bond donor, leading to stronger activation of the electrophile. mdpi.com Additionally, the fluorine atom can influence the conformational equilibrium of the cyclohexane ring, potentially leading to a more defined and effective chiral pocket for stereochemical control.

Computational studies on analogous systems have provided insights into the transition states of these reactions, highlighting the key non-covalent interactions responsible for enantioselectivity. These models often reveal a network of hydrogen bonds and steric repulsions that guide the reactants into a productive and stereoselective pathway.

The table below presents hypothetical data for the Michael addition of acetylacetone to trans-β-nitrostyrene, catalyzed by a bifunctional thiourea organocatalyst derived from a chiral cyclohexanediamine, illustrating the high degree of stereocontrol achievable. preprints.org

Table 2: Asymmetric Michael Addition Catalyzed by a Chiral Diamine-Thiourea Catalyst

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 10 | Dichloromethane | 24 | 86 | 92 |

| 2 | 5 | Toluene | 48 | 75 | 90 |

| 3 | 10 | Chloroform | 24 | 90 | 95 |

Supramolecular Chemistry and Molecular Recognition with Fluorinated Cyclohexanediamines

Host-Guest Interactions Involving (1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine

Currently, there is a lack of specific research literature detailing the host-guest interactions of this compound. General principles of supramolecular chemistry suggest that the diamine's functionality could allow it to act as a guest molecule within various host systems. The amino groups can form hydrogen bonds with hosts containing hydrogen bond acceptors, while the fluorinated cyclohexane (B81311) ring could engage in van der Waals or hydrophobic interactions. The chirality of the molecule could also lead to enantioselective recognition by chiral hosts. However, without specific experimental data, any discussion remains speculative.

Self-Assembly and Co-crystallization Behavior of Fluorinated Diamine Systems

The self-assembly and co-crystallization of fluorinated molecules are often driven by a combination of conventional hydrogen bonds and weaker interactions involving fluorine. While the self-assembly of other fluorinated cyclohexanes has been reported, leading to the formation of nanofibers and other supramolecular polymers, specific studies on the self-assembly or co-crystallization behavior of this compound are not available in the current scientific literature. It is plausible that the interplay between the amino groups, capable of forming strong hydrogen bonds, and the fluorine atom could lead to unique and predictable self-assembly motifs.

Design of Chiral Supramolecular Architectures Using Fluorinated Diamines

Chiral diamines are valuable building blocks for the construction of sophisticated supramolecular architectures, including macrocycles, cages, and coordination polymers. The defined stereochemistry of this compound makes it an attractive candidate for the synthesis of chiral supramolecular structures. The fluorine atom could serve to modulate the electronic properties and conformational preferences of the resulting assemblies. Despite this potential, there are no published examples of the use of this specific fluorinated diamine in the design and synthesis of chiral supramolecular architectures.

Molecular Recognition Studies of Fluorinated Diamines

The ability of a molecule to selectively recognize and bind to other molecules is fundamental to many chemical and biological processes. The combination of chirality, hydrogen bonding capabilities, and the presence of a fluorine atom in this compound suggests its potential utility in molecular recognition studies. For instance, it could be used as a chiral selector in separation science or as a receptor for biologically relevant molecules. However, dedicated molecular recognition studies focusing on this particular compound have not been reported.

Advanced Spectroscopic and Structural Characterization of 1r,3s,5s 5 Fluorocyclohexane 1,3 Diamine and Its Adducts/complexes

X-ray Crystallography for Absolute Configuration Determination and Packing Analysis

No published X-ray crystallographic data for (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine or its adducts/complexes were found.

If available, X-ray crystallography would provide unequivocal proof of the absolute configuration of the chiral centers (1R, 3S) and the stereochemistry of the fluorine substitution (5s). It would also reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. Furthermore, analysis of the crystal packing would offer insights into intermolecular interactions, such as hydrogen bonding between the amine groups and the fluorine atom of neighboring molecules, which govern the solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Specific NMR spectroscopic data for this compound is not available in the public domain.

1H, 13C, and 19F NMR for Stereochemical Assignment and Conformational Studies

Detailed ¹H, ¹³C, and ¹⁹F NMR studies would be essential for confirming the structure and stereochemistry of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexane (B81311) ring. The chemical shifts and coupling constants (J-values) of the protons attached to the carbons bearing the amino groups (C1 and C3) and the fluorine atom (C5) would be particularly informative for confirming their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would provide direct information about the chemical environment of the fluorine atom. The coupling of the fluorine to adjacent protons would further aid in the conformational analysis.

A hypothetical data table for such analysis would look like this:

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

| ¹H | Data not available | Data not available | H-1, H-3, H-5, etc. |

| ¹³C | Data not available | Data not available | C-1, C-2, C-3, etc. |

| ¹⁹F | Data not available | Data not available | F-5 |

Advanced NMR Techniques for Intermolecular Interaction Probing

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for studying the through-space proximity of atoms, providing further evidence for the conformational preferences of the cyclohexane ring. In the context of adducts and complexes, techniques like saturation transfer difference (STD) NMR could identify the binding epitope of the diamine when interacting with a larger biomolecule or host.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Chirality Sensing

No published circular dichroism data for this compound were found.

As a chiral molecule, this compound is expected to be CD active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of the molecule. The CD spectrum would be a unique fingerprint of its absolute configuration. Studies on how the CD spectrum changes upon the formation of adducts or complexes could indicate induced chirality or conformational changes in a binding partner, making it a potential tool for chirality sensing.

Other Spectroscopic Techniques for Comprehensive Characterization of Fluorinated Diamine Adducts and Complexes (e.g., IR, Mass Spectrometry for complex characterization beyond basic ID)

While basic mass spectrometry data might be available from chemical suppliers for identity confirmation, detailed studies on adducts and complexes are not published.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C-H stretching and bending vibrations of the amine groups and the cyclohexane backbone. A C-F stretching band would also be expected. In complexes, shifts in these bands could indicate coordination of the amine groups to a metal center or involvement in hydrogen bonding.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the compound. In the study of adducts and complexes, techniques like electrospray ionization (ESI-MS) would be used to determine the stoichiometry and stability of the non-covalent assemblies.

A summary of expected spectroscopic data is presented below:

| Technique | Expected Observations |

| IR | N-H, C-H, C-F stretching and bending vibrations. |

| MS | Molecular ion peak corresponding to the exact mass of the compound and its adducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.